{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperazine ring substituted with a benzyloxy-methoxybenzyl group and a chlorophenyl methanone moiety, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzyloxy-methoxybenzyl intermediate: This step involves the protection of the hydroxyl group of 3-methoxybenzyl alcohol with a benzyl group, followed by oxidation to form 4-benzyloxy-3-methoxybenzaldehyde.
Synthesis of the piperazine derivative: The piperazine ring is functionalized with the benzyloxy-methoxybenzyl group through nucleophilic substitution reactions.
Coupling with the chlorophenyl methanone: The final step involves the coupling of the piperazine derivative with 3-chlorophenyl methanone under appropriate conditions, such as using a base like potassium carbonate in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of benzyloxy-methoxybenzoic acid derivatives.
Reduction: Formation of benzyloxy-methoxybenzyl alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and the benzyloxy-methoxybenzyl group may interact with receptors or enzymes, modulating their activity. The chlorophenyl methanone moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Benzyloxy-4-methoxybenzaldehyde: Another related compound with similar structural features.
4-Benzyloxy-3-methoxybenzyl alcohol: A related alcohol derivative used in various synthetic applications.
Uniqueness
The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the chlorophenyl methanone moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C26H27ClN2O3 |
---|---|
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
(3-chlorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H27ClN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3 |
InChI-Schlüssel |
NPMMCVSJDLOTRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.